molecular formula C₁₃H₉N₃Na₂O₈S₂ B015104 Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate CAS No. 193149-77-8

Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate

Cat. No.: B015104
CAS No.: 193149-77-8
M. Wt: 445.3 g/mol
InChI Key: KAWWANFLTHSWCW-UHFFFAOYSA-L
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Description

Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate is a synthetic organic compound with the molecular formula C₁₃H₉N₃Na₂O₈S₂ and a molecular weight of 445.3 g/mol . This compound is characterized by its complex structure, which includes a nitrophenyl group, a hydrazinylidene moiety, and two sulfonate groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-nitrophenylhydrazine with 4-formylbenzenesulfonic acid under acidic conditions to form the hydrazone intermediate.

    Sulfonation: The intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate groups.

    Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the disodium salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.

    Purification: Employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

    Quality Control: Implementing stringent quality control measures to maintain consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The hydrazinylidene moiety can be oxidized to form corresponding azo compounds.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Azo Compounds: Resulting from the oxidation of the hydrazinylidene moiety.

    Substituted Sulfonates: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Applied in the manufacturing of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, including oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylhydrazine: Shares the nitrophenyl and hydrazine moieties but lacks the sulfonate groups.

    Benzene-1,3-disulfonic Acid: Contains the sulfonate groups but lacks the nitrophenyl and hydrazinylidene moieties.

Uniqueness

Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O8S2.2Na/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24;;/h1-8,15H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWWANFLTHSWCW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391307
Record name 2,4-Disulfobenzaldehyde-4'-nitrophenylhydrazine Disodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193149-77-8
Record name 2,4-Disulfobenzaldehyde-4'-nitrophenylhydrazine Disodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate
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Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate

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